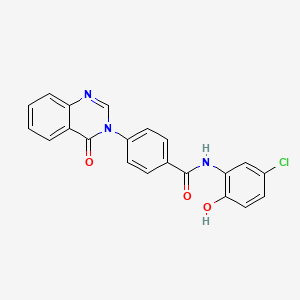![molecular formula C21H20ClN3O B14935989 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-1-yl)propanamide](/img/structure/B14935989.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-1-yl)propanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure with two indole moieties connected by an ethyl and propanamide linkage, making it an interesting subject for chemical and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-1-yl)propanamide typically involves the coupling of 5-chloroindole and 1H-indole derivatives through a series of reactions. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the carboxylic acid group of one indole derivative and the amine group of the other .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moieties can be oxidized to form corresponding oxindoles.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxindoles, dihydroindoles, and various substituted indole derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moieties can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells, or the activation of immune responses against pathogens .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound has a similar structure but with different substituents on the indole rings.
5-fluoro-3-phenyl-1H-indole-2-carboxylate derivatives: These compounds also feature indole moieties and exhibit similar biological activities.
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-1-yl)propanamide is unique due to the presence of the 5-chloro substituent on one of the indole rings, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and contributes to its potential as a versatile compound for research and development.
Eigenschaften
Molekularformel |
C21H20ClN3O |
|---|---|
Molekulargewicht |
365.9 g/mol |
IUPAC-Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-indol-1-ylpropanamide |
InChI |
InChI=1S/C21H20ClN3O/c22-17-5-6-19-18(13-17)16(14-24-19)7-10-23-21(26)9-12-25-11-8-15-3-1-2-4-20(15)25/h1-6,8,11,13-14,24H,7,9-10,12H2,(H,23,26) |
InChI-Schlüssel |
CSCGOWSLLNRSPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN2CCC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14935914.png)
![1-[2-(2-Methoxyphenyl)ethyl]-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B14935917.png)
![(3,4-dimethoxyphenyl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B14935922.png)
![4-(3-chlorophenyl)-N-(2-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide](/img/structure/B14935930.png)
![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B14935944.png)

![N-{3-[(2-fluorophenyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B14935946.png)
![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B14935954.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14935955.png)
![4-(3,4-dichlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide](/img/structure/B14935966.png)
![4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B14935968.png)
![7-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethoxy]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14935979.png)
![3-(4-hydroxyquinazolin-2-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]propanamide](/img/structure/B14935981.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14935985.png)
